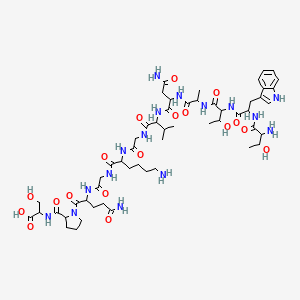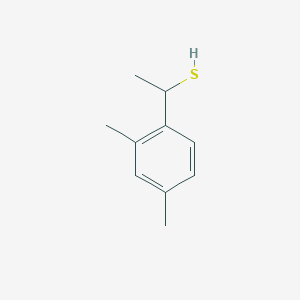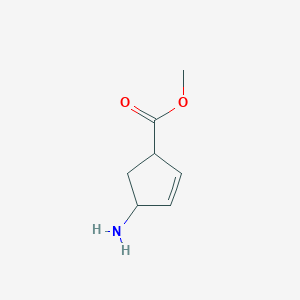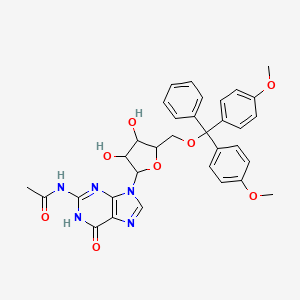
Anthranilic acid, N-(alpha-(8-hydroxy-7-quinolyl)benzyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in targeting botulinum neurotoxins. The structure of 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid includes a quinoline moiety, which is a privileged scaffold in medicinal chemistry due to its metal chelation properties and biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid typically involves a Mannich reaction, which is a three-component condensation reaction. The reaction involves the condensation of 8-hydroxyquinoline, benzaldehyde, and anthranilic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and properties.
科学的研究の応用
2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry due to its metal chelation properties.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
作用機序
The mechanism of action of 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid involves its ability to chelate metal ions. This chelation disrupts the catalytic activity of enzymes that require metal ions as cofactors. In the case of botulinum neurotoxins, the compound binds to the active site of the neurotoxin, inhibiting its ability to cleave SNARE proteins and thereby preventing the release of acetylcholine at neuromuscular junctions .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its metal chelation properties and biological activity.
Quinoline Derivatives: Various derivatives of quinoline, such as 8-hydroxyquinoline-5-sulfonic acid and 8-hydroxyquinoline-2-carboxylic acid, which have similar chelation properties and biological activities.
Uniqueness
2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid is unique due to its specific structure, which combines the quinoline moiety with a benzoic acid derivative. This unique structure enhances its ability to target specific enzymes and receptors, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
5394-35-4 |
|---|---|
分子式 |
C23H18N2O3 |
分子量 |
370.4 g/mol |
IUPAC名 |
2-[[(8-hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid |
InChI |
InChI=1S/C23H18N2O3/c26-22-18(13-12-16-9-6-14-24-21(16)22)20(15-7-2-1-3-8-15)25-19-11-5-4-10-17(19)23(27)28/h1-14,20,25-26H,(H,27,28) |
InChIキー |
NISNWVZYKYOKOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=C4C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


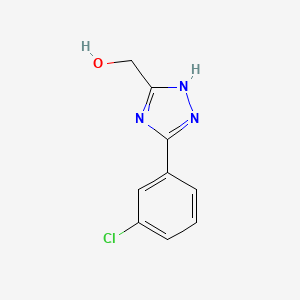
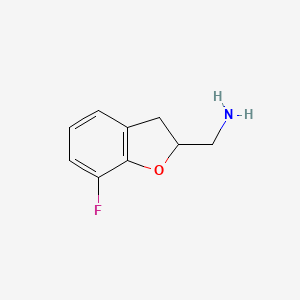
![Methyl 6-(3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110455.png)

![2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridyl]propionamide](/img/structure/B12110462.png)

![11-Hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12110468.png)
![[2-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B12110469.png)
